molecular formula C8H13NO2 B1333067 4-Butyl-5-methyl-3-isoxazolol CAS No. 96520-39-7

4-Butyl-5-methyl-3-isoxazolol

Cat. No. B1333067
CAS RN: 96520-39-7
M. Wt: 155.19 g/mol
InChI Key: KNFWICANIRTVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate to obtain highly functionalized isoxazole derivatives . Another method includes a multicomponent reaction between β-ketoester, hydroxylamine, and aromatic aldehydes, which can be induced by light, leading to the formation of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones . Additionally, a novel route to synthesize 5-substituted 3-isoxazolols from N, O-diBoc-protected β-keto hydroxamic acids without byproduct formation has been presented . A one-pot three-component synthesis catalyzed by sodium sulfide is also described for the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex and diverse. X-ray crystallography has been used to determine the structures of various isoxazole compounds, revealing details about their molecular geometry and intermolecular interactions . For instance, the crystal structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine was determined, showing intramolecular and intermolecular contacts .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For example, the oxidation of 3-tert-butyl-4-methylisoxazol-5(4H)-one with oxygen leads to the formation of new compounds, such as a 4-hydroxyisoxazol-5(4H)-one and a [4,4'-biisoxazole]-5(4H),5'(4H)-dione . The mechanisms underlying these oxidative processes are not fully understood.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of substituents on the isoxazole ring can affect properties such as solubility, melting point, and reactivity. Some isoxazole derivatives exhibit biological activities, such as larvicidal activity against Aedes aegypti or antimicrobial activity against various bacteria and fungi . The synthesis of these compounds often employs green chemistry principles to enhance sustainability and reduce environmental impact .

properties

IUPAC Name

4-butyl-5-methyl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-4-5-7-6(2)11-9-8(7)10/h3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFWICANIRTVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(ONC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377283
Record name 4-butyl-5-methyl-3-isoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-5-methyl-3-isoxazolol

CAS RN

96520-39-7
Record name 4-butyl-5-methyl-3-isoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butyl-5-methyl-3-isoxazolol
Reactant of Route 2
Reactant of Route 2
4-Butyl-5-methyl-3-isoxazolol
Reactant of Route 3
Reactant of Route 3
4-Butyl-5-methyl-3-isoxazolol
Reactant of Route 4
4-Butyl-5-methyl-3-isoxazolol
Reactant of Route 5
Reactant of Route 5
4-Butyl-5-methyl-3-isoxazolol
Reactant of Route 6
4-Butyl-5-methyl-3-isoxazolol

Citations

For This Compound
1
Citations
IT Christensen, B Ebert, U Madsen… - Journal of medicinal …, 1992 - ACS Publications
… 4-Butyl-5-methyl-3-isoxazolol (7c). To a solution of hydroxylammonium chloride (15.0 g, 216 mmol) in H20 (150 mL) was added a solution of sodium hydroxide (17.2 g, 432 mmol) in …
Number of citations: 37 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.